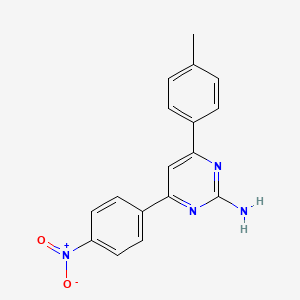
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as DMPP, is a heterocyclic compound with a pyrimidine ring that has been studied for its potential biological applications. It has been studied for its ability to act as a ligand, as a drug, and as a catalyst in various biochemical reactions.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a ligand for binding to metals, as a drug for treating various diseases, and as a catalyst for various biochemical reactions. 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has also been studied for its ability to inhibit the activity of enzymes, including cytochrome P450 and monoamine oxidase.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that it binds to metals, such as iron and zinc, and interacts with proteins, such as cytochrome P450 and monoamine oxidase. It is also believed that it may interact with other molecules, such as DNA and RNA, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which may affect the metabolism of drugs and other molecules. It has also been shown to bind to metals, such as iron and zinc, which may affect cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments include its ability to bind to metals, its ability to interact with proteins, and its ability to inhibit the activity of enzymes. The limitations of using 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments include its potential toxicity, its potential to interact with other molecules, and its potential to affect cellular processes.
Direcciones Futuras
There are several potential future directions for 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. These include further research into its mechanism of action, its potential applications in drug development, its potential to be used as a catalyst in biochemical reactions, and its potential to be used as a ligand for metal binding. Additionally, further research into its potential toxicity, its potential to interact with other molecules, and its potential to affect cellular processes is needed.
Métodos De Síntesis
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a two-step process. In the first step, 2,4-dimethoxyphenylacetic acid is reacted with 3-methylphenylmagnesium bromide to form 4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-ol. In the second step, this intermediate is reacted with acetic anhydride and sodium acetate to form 4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-5-4-6-13(9-12)16-11-17(22-19(20)21-16)15-8-7-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJFFDXPQRGPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














